

# Foundational & Exploratory

Check Availability & Pricing

## Fexlamose (MUC-031): An In-depth Technical Guide or

Author: BenchChem Technical Support Team. Date: December

| Compound of Interest |           |  |  |
|----------------------|-----------|--|--|
| Compound Name:       | Fexlamose |  |  |
| Cat. No.:            | B15623112 |  |  |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Fexlamose**, also known as MUC-031 and AER-01, is a novel mucolytic agent under development by Aer Therapeutics for the treatment of muco-obsi thiol-modified carbohydrate, **Fexlamose** offers a targeted mechanism of action aimed at liquefying viscous mucus, a key pathological feature of these the initial research findings for **Fexlamose**, consolidating preclinical and early-phase clinical data, experimental methodologies, and key signaling pat

#### **Mechanism of Action**

Fexlamose functions by cleaving disulfide bridges that cross-link mucin polymers.[1][4] These disulfide bonds are critical to the elasticity and viscosity mucolytic activity is designed to improve mucus clearance from the airways, thereby enhancing lung function and alleviating symptoms in patients with non-toxic, and its polarity and high aqueous solubility are intended to facilitate easy penetration into mucus plugs.[4]





Click to download full resolution via product page

Caption: Mechanism of action of Fexlamose in cleaving mucin disulfide bridges.

## **Preclinical Research Findings**

Initial preclinical studies have demonstrated the potent and rapid mucolytic activity of **Fexlamose**. A key study published in the European Respiratory model of muco-obstructive lung disease (BENaC-Tg mice).[5]

### **Quantitative Data from Preclinical Studies**



# Foundational & Exploratory

Check Availability & Pricing

| Parameter                                              | Vehicle Control | MUC-031       | p-value |
|--------------------------------------------------------|-----------------|---------------|---------|
| Airway Mucus Content (nL·mm⁻²)                         | 16.8 ± 3.2      | 7.5 ± 1.2     | <0.01   |
| Bronchoalveolar Lavage Cells (cells⋅mL <sup>-1</sup> ) | 73,833 ± 6930   | 47,679 ± 7736 | <0.05   |
| Mortality Rate                                         | 37%             | 21%           | <0.05   |

#### **Summary of Preclinical Experimental Protocols**

Detailed, step-by-step protocols from the cited publications are not fully available in the public domain. However, the methodologies employed in the I

- In Vitro Mucolytic Efficacy in Human Sputum:
  - o Objective: To compare the mucolytic efficacy of MUC-031 with existing mucolytics (N-acetylcysteine and recombinant human deoxyribonuclease
  - Methodology: Rheology was used to measure the elastic modulus (G') of sputum collected from patients with cystic fibrosis.[5] This technique as mucolytic agents. A larger decrease in G' indicates more effective mucolysis.[5]
- · In Vivo Efficacy in a Mouse Model:
  - o Objective: To determine the effects of MUC-031 on airway mucus plugging, inflammation, and survival.[5]
  - o Animal Model: β-epithelial Na+ channel-overexpressing transgenic (βENaC-Tg) mice, which develop a phenotype of chronic inflammatory muco-
  - Drug Administration: Fexlamose (131 mg/mL) was administered via intranasal instillation.[7]
  - o Treatment Regimens:
    - Acute treatment: Three doses administered in a single day to adult mice.[5][6]
    - Chronic treatment: Twice-daily treatment for two weeks in both adult and neonatal mice.[5][6]
  - Endpoints:
    - Airway mucus content was quantified.[5]
    - Inflammation was assessed by cell counts in bronchoalveolar lavage fluid.[5]
    - Survival rates were monitored in neonatal mice.[5]

## **Clinical Research Findings**

Fexlamose has progressed into clinical development, with initial studies focusing on safety, tolerability, and pharmacokinetics in healthy volunteers, for

### **Phase 1 Clinical Trials**

- Study Design: Double-blind, placebo-controlled Phase 1 Single Ascending Dose (SAD) and Multiple Ascending Dose (MAD) studies were conducted
- Key Findings:
  - Fexlamose was found to be safe and well-tolerated.[4][8]
  - o Adverse events were reported as mild to moderate and were self-resolving, with no serious adverse events (SAEs) observed.[4]
  - Pharmacokinetic data supported the suitability of Fexlamose for once-daily dosing.[4]
  - The drug exhibited a favorable taste and smell profile compared to first-generation thiol-based mucolytics.[1]



### Phase 2a Clinical Trial (AER-01-002)

Aer Therapeutics has initiated a Phase 2a proof-of-concept clinical study (NCT06731959) to evaluate the efficacy and safety of inhaled Fexlamose ir

| Parameter                  | Details                                                                 |
|----------------------------|-------------------------------------------------------------------------|
| Study Title                | A Study to Investigate Using Inhaled                                    |
| Status                     | Not yet recruiting (as of last update)                                  |
| Phase                      | Phase 2a[1]                                                             |
| Study Design               | Randomized, double-blind, placebo-                                      |
| Target Enrollment          | 100 participants[1][10]                                                 |
| Patient Population         | Male and female adults (≥40 to ≤80 evidence of high mucus plugging.[1]  |
| Intervention               | Fexlamose solution administered on                                      |
| Comparator                 | Placebo solution administered once                                      |
| Primary Outcome Measures   | Change from baseline in pre-bronch                                      |
| Secondary Outcome Measures | Incidence of Adverse Events, chang<br>Respiratory Questionnaire (SGRQ-C |
| Projected Top-line Data    | January 2026[1][10]                                                     |

```
digraph "Fexlamose_Phase2a_Workflow" {
rankdir=LR;
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin=0.2];
edge [fontname="Arial", fontsize=10];
"Screening" [label="Screening & Enrollment\n(N=100)", fillcolor="#FFFFFF", fontcolor="#202124"];
"Inclusion" [label="Inclusion Criteria:\n- 40-80 years old\n- Moderate-to-severe COPD\n- High CT mucus plug s
"Randomization" [label="Randomization\n(1:1)", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#
"Arm_A" [label="Arm A:\nFexlamose\n(Once daily via nebulizer)", fillcolor="#FFFFFF", fontcolor="#202124"];
"Arm_B" [label="Arm B:\nPlacebo\n(Once daily via nebulizer)", fillcolor="#FFFFFF", fontcolor="#202124"];
"Treatment" [label="28-Day Treatment Period", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"];
"Follow_Up" [label="Follow-Up & Assessment\n(Week 4)", fillcolor="#FFFFFF", fontcolor="#202124"];
"Endpoints" [label="Primary & Secondary\nEndpoint Analysis:\n- FEV1\n- SGRQ-C Score\n- CT Mucus Plug Score\n-
"Data" [label="Top-line Data", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Screening" -> "Inclusion" [style=dotted, arrowhead=none];
"Screening" -> "Randomization";
"Randomization" -> "Arm A";
"Randomization" -> "Arm_B";
"Arm_A" -> "Treatment";
"Arm_B" -> "Treatment";
"Treatment" -> "Follow_Up";
"Follow_Up" -> "Endpoints" [style=dotted, arrowhead=none];
```

"Follow\_Up" -> "Data";

}



# Foundational & Exploratory

Check Availability & Pricing

Caption: Workflow for the Phase 2a clinical trial of Fexlamose (AER-01-002).

#### Conclusion

**Fexlamose** (MUC-031) is a promising new therapeutic agent with a well-defined mechanism of action targeting a key pathological driver of muco-obs acting mucolytic. Early clinical studies in healthy volunteers have established a favorable safety and tolerability profile. The ongoing Phase 2a proof-o **Fexlamose** and its potential to address a significant unmet medical need in the management of chronic respiratory diseases. The use of a precision i approach to patient stratification in COPD research.[1][4]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Frontiers | An optimized protocol for assessment of sputum macrorheology in health and muco-obstructive lung disease [frontiersin.org]
- 2. An optimized protocol for assessment of sputum macrorheology in health and muco-obstructive lung disease PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lung disease phenotypes caused by overexpression of combinations of α-, β-, and γ-subunits of the epithelial sodium channel in mouse airways
- 4. researchgate.net [researchgate.net]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. A novel thiol-saccharide mucolytic for the treatment of muco-obstructive lung diseases PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Macrorheology of cystic fibrosis, chronic obstructive pulmonary disease & normal sputum PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Fexlamose (MUC-031): An In-depth Technical Guide on Initial Research Findings]. BenchChem, [2025]. [Onlin initial-research-findings]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3

Ontario, C

Phone: (60

Email: info